molecular formula C20H15Cl2NO3S2 B2449212 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide CAS No. 339105-60-1

2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide

Cat. No. B2449212
M. Wt: 452.36
InChI Key: LGGOQRVZWOTNPV-UHFFFAOYSA-N
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Description

“2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide” is a chemical compound with the CAS Number: 339105-44-1 . It has a molecular weight of 312.22 .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C14H11Cl2NOS/c15-9-14(18)17-10-5-7-11(8-6-10)19-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C . It has a density of 1.4±0.1 g/cm³, a boiling point of 489.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The compound also has a molar refractivity of 82.2±0.4 cm³ .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : A study by Kobayashi et al. (2013) describes an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which are structurally related to the compound . This synthesis involves a cyclization process using sodium hydride and isothiocyanates as precursors (Kobayashi, Kobayashi, & Ezaki, 2013).

  • Docking Studies and Crystal Structure : Al-Hourani et al. (2015) conducted a study on tetrazole derivatives, including a compound similar to the one . They determined the structures using X-ray crystallography and performed docking studies to understand the orientation and interactions of these molecules inside the active site of cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).

Chemical Reactions and Applications

  • Photoredox-Catalyzed Cascade Annulation : Yan et al. (2018) developed a photoredox-catalyzed cascade annulation process involving methyl(2-(phenylethynyl)phenyl)sulfanes and sulfonyl chlorides. This process yields benzothiophenes and benzoselenophenes, demonstrating the potential application of related compounds in organic synthesis (Yan, Xu, Zhou, Chen, & Song, 2018).

  • Structural Analysis of Carbamoylsulfonamide Derivatives : Siddiqui et al. (2008) analyzed the structures of carbamoylsulfonamide derivatives, noting their potential for medicinal applications. This research highlights the importance of structural analysis in understanding the potential uses of similar chemical compounds (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).

Biological Activity and Potential Applications

  • Antitrypanosomal, Antileishmanial, and Antimalarial Activities : Parveen et al. (2005) investigated the antitrypanosomal, antileishmanial, and antimalarial activities of quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides. This study suggests the potential of related compounds as inhibitors for various diseases (Parveen, Khan, Austin, Croft, Yardley, Rock, & Douglas, 2005).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-chloro-N-[4-(2-chlorophenyl)sulfanylphenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3S2/c1-28(25,26)15-10-11-16(18(22)12-15)20(24)23-13-6-8-14(9-7-13)27-19-5-3-2-4-17(19)21/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGOQRVZWOTNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide

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